2-Phenylbut-3-enoic acid 2-Phenylbut-3-enoic acid
Brand Name: Vulcanchem
CAS No.: 30953-25-4
VCID: VC4316160
InChI: InChI=1S/C10H10O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7,9H,1H2,(H,11,12)
SMILES: C=CC(C1=CC=CC=C1)C(=O)O
Molecular Formula: C10H10O2
Molecular Weight: 162.188

2-Phenylbut-3-enoic acid

CAS No.: 30953-25-4

Cat. No.: VC4316160

Molecular Formula: C10H10O2

Molecular Weight: 162.188

* For research use only. Not for human or veterinary use.

2-Phenylbut-3-enoic acid - 30953-25-4

Specification

CAS No. 30953-25-4
Molecular Formula C10H10O2
Molecular Weight 162.188
IUPAC Name 2-phenylbut-3-enoic acid
Standard InChI InChI=1S/C10H10O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7,9H,1H2,(H,11,12)
Standard InChI Key ZSQWQTABLXAFEZ-UHFFFAOYSA-N
SMILES C=CC(C1=CC=CC=C1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

2-Phenylbut-3-enoic acid is systematically named according to IUPAC nomenclature as 2-phenylbut-3-enoic acid, reflecting the position of the phenyl group and the unsaturated bond in the carboxylic acid chain . Its molecular formula C10H10O2\text{C}_{10}\text{H}_{10}\text{O}_{2} corresponds to a monounsaturated structure with one carboxylic acid functional group.

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS No.30953-25-4
Molecular FormulaC10H10O2\text{C}_{10}\text{H}_{10}\text{O}_{2}
Molecular Weight162.18 g/mol
IUPAC Name2-phenylbut-3-enoic acid
SMILESC=CC(C1=CC=CC=C1)C(=O)O
InChIKeyZSQWQTABLXAFEZ-UHFFFAOYSA-N
PubChem CID13408059

Structural Features

The compound’s structure comprises a four-carbon chain (but-3-enoic acid) with a double bond between carbons 3 and 4 and a phenyl group attached to carbon 2. This configuration confers rigidity and influences reactivity, particularly in conjugation with the carboxylic acid group. Computational models predict a planar geometry around the double bond, enhancing resonance stabilization .

Physicochemical Properties

Partitioning and Solubility

The computed XLogP3 value of 2.2 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents over water . Experimental solubility data remain unavailable, but analogous unsaturated acids typically exhibit limited aqueous solubility due to hydrophobic aromatic and alkenyl moieties.

Hydrogen Bonding and Rotational Freedom

With one hydrogen bond donor (carboxylic acid -OH) and two acceptors (carboxylic acid carbonyl and ester-like oxygen), the molecule participates in intermolecular hydrogen bonding, influencing crystallization behavior . Three rotatable bonds—primarily in the alkenyl and phenyl-carboxylic acid linkages—suggest conformational flexibility, which may impact binding interactions in biological systems .

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP32.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bond Count3
Exact Mass162.06808 Da

Applications and Research Significance

Synthetic Utility

While direct synthetic applications of 2-phenylbut-3-enoic acid are sparsely documented, structurally related compounds, such as (E)-2-morpholino-4-phenylbut-3-enoic acid, serve as intermediates in pharmaceutical synthesis. The α,β-unsaturated carboxylic acid moiety is a common motif in Michael addition reactions and cycloadditions, suggesting potential utility in constructing heterocyclic frameworks.

Biological Relevance

Comparative Analysis with Structural Analogs

3-Phenylbut-2-enoic Acid (CAS 704-80-3)

This positional isomer features a double bond between carbons 2 and 3, altering conjugation patterns and acidity. With a lower computed XLogP3 (1.8 vs. 2.2), it is slightly more hydrophilic, potentially influencing solubility and bioavailability .

(3E)-2-Oxo-4-phenylbut-3-enoic Acid Hydrate

The ketone group at position 2 introduces additional hydrogen bonding capacity, increasing molecular weight to 194.18 g/mol. This derivative’s enhanced polarity may favor aqueous solubility, though biological data are similarly limited.

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